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molecular formula C8H8ClNO B8494516 3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine 1-oxide

3-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine 1-oxide

Cat. No. B8494516
M. Wt: 169.61 g/mol
InChI Key: OEHMIGFYIBYDQD-UHFFFAOYSA-N
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Patent
US08815881B2

Procedure details

A solution of 3-chloro-6,7-dihydro-5H-cyclopentapyridine 1-oxide (1 g, 5.9 mmole) in acetic anhydride (30 ml) was heated to 110° C. and stirred at this temperature for 20 h. The solvent was evaporated and the residue was partitioned between aqueous saturated NaHCO3 solution and dichloromethane. The organic layer was dried, evaporated and the residue was purified by flash chromatography over silica using EtOAc/n-heptane (gradient from 0% to 30% EtOAc) to give the title compound as a red liquid (880 mg, 71% yield). MS (ESI): m/z=212.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N+:4]([O-])[C:5]2[CH2:10][CH2:9][CH2:8][C:6]=2[CH:7]=1.[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:15][CH:10]1[C:5]2[N:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=2[CH2:8][CH2:9]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=[N+](C2=C(C1)CCC2)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous saturated NaHCO3 solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography over silica

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)OC1CCC=2C=C(C=NC21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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